molecular formula C84H90Cl2N8O29 B12763628 Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-

Cat. No.: B12763628
M. Wt: 1746.5 g/mol
InChI Key: OJESFQPLDXJICV-VQIGTRRASA-N
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Description

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl- is a complex glycopeptide antibiotic. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This compound is derived from the strain of Actinomadura paroosalo and has shown significant promise in the field of antibiotic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ristomycin A aglycone involves multiple steps, including the chlorination, demethylation, and glycosylation of precursor molecules. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Ristomycin A aglycone is achieved through fermentation processes using the Actinomadura paroosalo strain. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ristomycin A aglycone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Ristomycin A aglycone, which may possess different biological activities and properties .

Scientific Research Applications

Ristomycin A aglycone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ristomycin A aglycone involves the inhibition of cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This leads to cell lysis and death of the bacteria . The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ristomycin A aglycone is unique due to its specific structural modifications, such as the presence of the 5,31-dichloro and 7-demethyl groups, which contribute to its distinct antibacterial activity and potency .

Properties

Molecular Formula

C84H90Cl2N8O29

Molecular Weight

1746.5 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1

InChI Key

OJESFQPLDXJICV-VQIGTRRASA-N

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Origin of Product

United States

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